REACTION_CXSMILES
|
[S:1](Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH:14](O)[CH2:15][N:16]2[CH:20]=[CH:19][N:18]=[CH:17]2)=[CH:8][CH:7]=1.[Cl:22][C:23]1[CH:28]=C[C:26](CCC(Cl)CN2C=CN=C2)=[CH:25][CH:24]=1.Cl[CH2:40][Cl:41]>ClCCCl.CN(C)C=O.ClC1C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH:14]([S:1][C:28]2[C:23]([Cl:22])=[CH:24][CH:25]=[CH:26][C:40]=2[Cl:41])[CH2:15][N:16]2[CH:20]=[CH:19][N:18]=[CH:17]2)=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
|
Name
|
( IV )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
|
Name
|
( IV )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
is easy-to-stir during the whole reaction time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the reaction step
|
Type
|
CUSTOM
|
Details
|
the chlorinating reaction
|
Type
|
CUSTOM
|
Details
|
yielded a sticky reaction mixture which
|
Type
|
CUSTOM
|
Details
|
a crystal suspension is obtained which
|
Type
|
CUSTOM
|
Details
|
resulting in that chlorination
|
Type
|
CUSTOM
|
Details
|
it is not isolated
|
Type
|
CUSTOM
|
Details
|
separated by extraction
|
Type
|
CUSTOM
|
Details
|
reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)SC1=C(C=CC=C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |